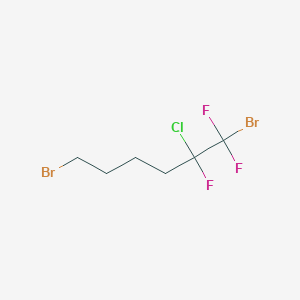

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

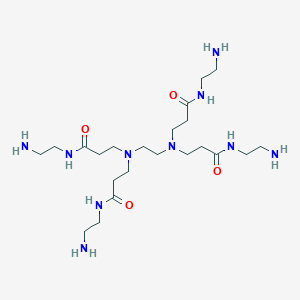

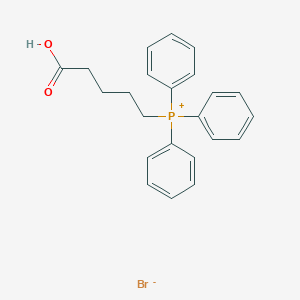

The compound 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is a halogenated hydrocarbon with multiple bromine and chlorine atoms, as well as fluorine substitutions. This structure suggests potential reactivity due to the presence of halogens, which can participate in various chemical reactions, particularly substitutions and eliminations.

Synthesis Analysis

The synthesis of halogenated compounds similar to 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane often involves halogenation reactions. For instance, the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene induced by UV-radiation can lead to compounds with multiple halogen atoms . Although the exact synthesis of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is not detailed in the provided papers, similar methodologies could be applied, such as halogenation, free radical reactions, or via intermediates in photochemically initiated reactions.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often complex due to the presence of multiple isomers and conformers. For example, 1,2-dibromoethyl-trichlorosilane exists in three conformers in the gas and liquid phases, which are determined by torsion angles and can be studied using techniques like gas-phase electron diffraction and spectroscopy . Similarly, the structure of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would likely exhibit conformational isomerism and could be analyzed using similar methods.

Chemical Reactions Analysis

Halogenated compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane can undergo various chemical reactions. The photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, for example, yields products with multiple halogen substitutions . Electrochemical reduction of dibromohexanes at silver cathodes in dimethylformamide has been shown to result in the reduction of carbon-bromine bonds, leading to various products depending on the position of the bromine atoms . These studies suggest that 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane could also participate in similar reactions, such as reductions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure. For instance, the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provide insights into the chemical shifts and coupling constants, which are affected by the halogen atoms' positions and the molecule's overall geometry . The electron diffraction study of 1,2-difluorotetrachloroethane reveals the existence of trans and gauche isomers, indicating that the physical properties such as boiling point and solubility could vary with the molecular conformation . These properties for 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane would similarly be determined by its unique halogen arrangement and molecular geometry.

Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Synthesis of Perfluorinated Compounds : A study by Dědek and Chvátal (1986) explored the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, leading to the formation of 1,6-dibromo-2-chloro-1,1,2-trifluorohexane. This reaction was part of a process to synthesize perfluorinated compounds like perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene (Dědek & Chvátal, 1986).

Nuclear Magnetic Resonance (NMR) Studies : Research by Hinton and Jaques (1975) conducted a comprehensive nuclear magnetic resonance investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound structurally similar to 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane. This study focused on determining chemical shifts and coupling constants, contributing to a better understanding of the molecular structure and dynamics of such compounds (Hinton & Jaques, 1975).

Electrochemical Reduction Studies : Mubarak and Peters (1995) investigated the electrochemical reduction of various dihalohexanes, including 1,6-dibromohexanes, at carbon cathodes. Their study revealed insights into the reductive cleavage of carbon-bromine bonds and the formation of various reduction products, shedding light on the electrochemical behaviors of compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane (Mubarak & Peters, 1995).

Conformational Analysis via NMR Spectroscopy : A study by Weigert et al. (1970) on the conformational equilibria of halogenated ethanes using NMR spectroscopy provides insights relevant to understanding the conformational dynamics of compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane (Weigert, Winstead, Garrels, & Roberts, 1970).

Synthesis of Fluoroalkylated Derivatives : Büttner, Desens, Michalik, and Langer (2011) explored the synthesis of fluoroalkylated triketides, providing a methodology that could be applicable in the synthesis and manipulation of compounds like 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane (Büttner, Desens, Michalik, & Langer, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,6-dibromo-2-chloro-1,1,2-trifluorohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDDFBZPHVKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(F)(F)Br)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382121 |

Source

|

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dibromo-2-chloro-1,1,2-trifluorohexane | |

CAS RN |

126828-28-2 |

Source

|

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)